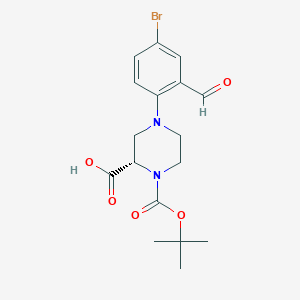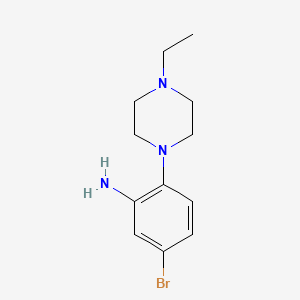
1,4-Dihexadecyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihexadecyl-1,4-diazepane is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by its long alkyl chains, which contribute to its unique chemical and physical properties
Preparation Methods
The synthesis of 1,4-Dihexadecyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with hexadecyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the diazepane ring attack the halide, resulting in the formation of the desired product.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
1,4-Dihexadecyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The long alkyl chains can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dihexadecyl-1,4-diazepane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving lipid membranes.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1,4-Dihexadecyl-1,4-diazepane is primarily related to its interaction with lipid membranes. The long alkyl chains allow the compound to embed itself within the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in studying membrane dynamics and drug delivery mechanisms.
Comparison with Similar Compounds
1,4-Dihexadecyl-1,4-diazepane can be compared to other similar compounds, such as:
1,4-Diazepane: The parent compound without the long alkyl chains, which has different physical and chemical properties.
1,4-Oxazepane: A related compound where one of the nitrogen atoms is replaced by an oxygen atom, leading to different reactivity and applications.
1,5-Diazocane: A similar compound with an eight-membered ring, which has different steric and electronic properties.
Properties
CAS No. |
21148-98-1 |
|---|---|
Molecular Formula |
C37H76N2 |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
1,4-dihexadecyl-1,4-diazepane |
InChI |
InChI=1S/C37H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-38-34-31-35-39(37-36-38)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI Key |
KJLKHRFODDCKOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCCN(CC1)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


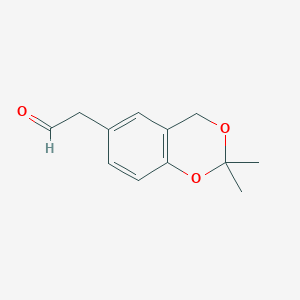
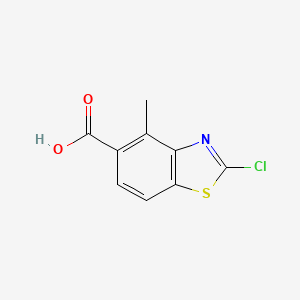
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
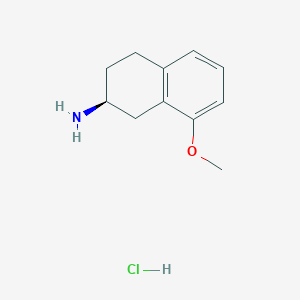
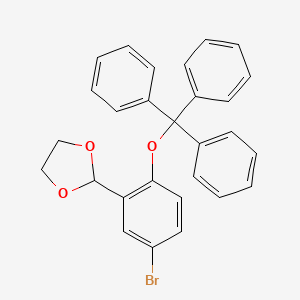
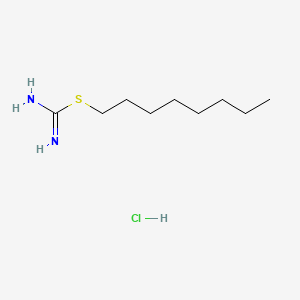

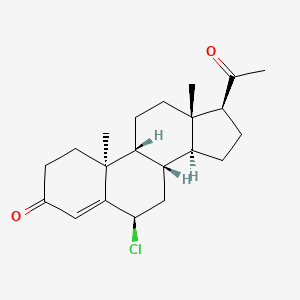

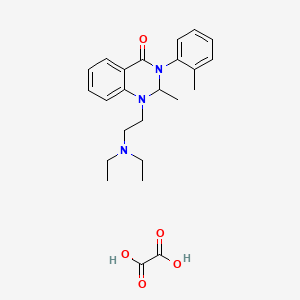
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
